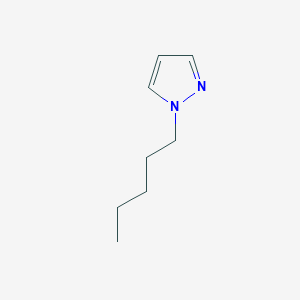
1-Pentyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1-pentylhydrazine with 1,3-diketones under acidic conditions. This method typically yields high purity and good yields of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the nitrogen atoms or the pentyl chain, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Pyrazole-3-carboxylic acid.
Reduction: 1-Pentyl-1H-pyrazoline.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-Pentyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and exerting antimicrobial effects .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of a pentyl group.
1-Methyl-1H-pyrazole: Contains a methyl group instead of a pentyl group.
1-Butyl-1H-pyrazole: Features a butyl group in place of the pentyl group.
Uniqueness: 1-Pentyl-1H-pyrazole is unique due to its specific pentyl substitution, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
CAS No. |
5391-48-0 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-pentylpyrazole |
InChI |
InChI=1S/C8H14N2/c1-2-3-4-7-10-8-5-6-9-10/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
GEPBNSNQBGDCTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















